4-Chloro-3-propylphenol
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Overview
Description
4-Chloro-3-propylphenol is a phenolic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . It is a white crystalline solid with a melting point of 60-62°C. This compound has gained attention due to its potential therapeutic and industrial applications, particularly as an antimicrobial agent.
Mechanism of Action
Target of action
Phenols, such as 4-Chloro-3-propylphenol, often interact with proteins and other biological macromolecules. They can form hydrogen bonds with amino acid residues in proteins, influencing the protein’s structure and function .
Mode of action
The hydroxyl group in phenols like this compound can participate in various chemical reactions. For instance, it can lose a proton, making phenols slightly acidic. This property allows phenols to react with bases and form salts .
Pharmacokinetics
The pharmacokinetics of phenols depend on their specific structure and the organism they interact with. Factors such as absorption, distribution, metabolism, and excretion (ADME) can vary widely .
Action environment
The action, efficacy, and stability of phenols can be influenced by various environmental factors. These can include pH, temperature, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-propylphenol plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in biological systems .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, increased ROS levels can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, which can lead to either inhibition or activation of these enzymes. This interaction is crucial for the compound’s role in modulating metabolic pathways. Additionally, this compound can act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress within cells. This antioxidant activity is mediated through the donation of electrons to neutralize reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as reducing oxidative stress and modulating metabolic pathways. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites within cells. Additionally, this compound can affect the activity of other enzymes and cofactors, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, affecting its distribution in the bloodstream. Within cells, this compound can be transported by specific transporters, facilitating its movement across cellular membranes. These interactions play a crucial role in determining the compound’s localization and accumulation within different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been observed to localize within the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Additionally, this compound can be found in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-propylphenol can be achieved through various methods. One common approach involves the chlorination of 3-propylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-propylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-Chloro-3-propylphenol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its antimicrobial properties against a range of microorganisms.
Medicine: Potential therapeutic applications due to its antimicrobial activity.
Industry: Used in the formulation of disinfectants and preservatives.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylphenol
- 4-Chloro-3-ethylphenol
- 4-Chloro-3-isopropylphenol
Uniqueness
4-Chloro-3-propylphenol is unique due to its specific propyl group substitution, which imparts distinct physicochemical properties and biological activities compared to its methyl, ethyl, and isopropyl analogs . This uniqueness makes it particularly effective as an antimicrobial agent and useful in various industrial applications.
Properties
IUPAC Name |
4-chloro-3-propylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-3-7-6-8(11)4-5-9(7)10/h4-6,11H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANDSHVJMGCDGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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